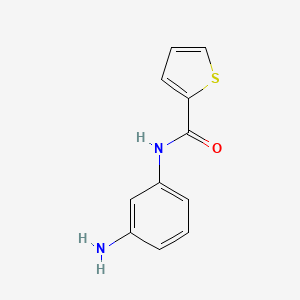

N-(3-aminophenyl)thiophene-2-carboxamide

描述

Significance of Thiophene (B33073) Carboxamide Derivatives in Medicinal Chemistry and Life Sciences

The thiophene ring is a privileged pharmacophore in medicinal chemistry, valued for its structural diversity and wide range of biological activities. nih.govcognizancejournal.com As a five-membered aromatic heterocycle containing a sulfur atom, thiophene is considered a bioisostere of the benzene (B151609) ring, but its unique electronic properties and geometry often lead to enhanced biological potential and improved receptor binding. cognizancejournal.commdpi.com The incorporation of a carboxamide functional group onto the thiophene scaffold further enhances its versatility, allowing for the establishment of crucial hydrogen bonding interactions with biological targets. nih.gov

Thiophene carboxamide derivatives have been investigated for a vast array of pharmacological properties. mdpi.combohrium.com These compounds are prominent in the development of novel therapeutics across multiple disease areas. cognizancejournal.com Extensive research has demonstrated their potential as:

Anticancer Agents: This is one of the most explored areas for thiophene carboxamides. mdpi.comnih.gov Derivatives have been synthesized and shown to exhibit significant cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer. mdpi.comnih.gov Their mechanisms of action are diverse, targeting cancer-related proteins such as kinases, tubulin, and apoptosis modulators. mdpi.comnih.govresearchgate.net For instance, certain analogues act as mimics of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor. mdpi.comnih.gov

Antimicrobial Agents: The thiophene carboxamide core is found in molecules with notable antibacterial and antifungal activities. mdpi.comnih.gov Studies have shown that specific substitution patterns on the thiophene and amide moieties can lead to potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Anti-inflammatory and Analgesic Agents: Researchers have successfully developed thiophene carboxamide derivatives with significant anti-inflammatory and pain-management properties. mdpi.comnih.gov Some of these compounds function as selective agonists for cannabinoid receptors (CB₂), which are involved in modulating inflammation and pain signals. nih.gov

Antioxidant Agents: Certain 3-amino thiophene-2-carboxamide derivatives have demonstrated considerable antioxidant activity, which is crucial for combating oxidative stress implicated in numerous diseases. nih.gov

Enzyme Inhibitors: The structural framework of thiophene carboxamides makes them suitable for designing inhibitors of various enzymes. nih.govnih.gov Analogues have been developed as potent and selective inhibitors of enzymes like sphingomyelin (B164518) synthase 2 (SMS2) for potential use in dry eye disease and neuronal nitric oxide synthase (nNOS) for applications in neurodegenerative disorders and melanoma. nih.govnih.gov

The significance of this structural class is underscored by the continued synthesis and evaluation of new derivatives aimed at discovering more effective and selective therapeutic leads. nih.govbohrium.com

Overview of Research Trajectories for N-(3-aminophenyl)thiophene-2-carboxamide and its Analogues

While direct and extensive research focusing solely on this compound is not widely documented in publicly available literature, the research trajectories for its close structural analogues are well-established and diverse. These studies provide valuable insights into the potential applications and derivatization strategies for this compound. The primary research focus has been on synthesizing libraries of related thiophene carboxamides and evaluating their biological activities against various therapeutic targets.

A significant research avenue involves the exploration of ortho-amino thiophene carboxamides as anticancer agents. researchgate.net For example, a series of ortho-amino thiophene carboxamide derivatives were designed, synthesized, and screened as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin polymerization. researchgate.net This dual-action approach is a key strategy in developing more effective cancer therapies. The most active compounds from this research demonstrated significantly higher cytotoxicity against hepatocellular carcinoma cells than the established drug Sorafenib. researchgate.net

Another major trajectory focuses on modifying the substituents on the thiophene ring and the amide nitrogen to tune the biological activity. Research into 3-amino thiophene-2-carboxamide derivatives has revealed potent antibacterial and antioxidant properties. nih.gov A 2023 study showed that analogues with a methoxy (B1213986) group substitution exhibited excellent activity against bacteria such as P. aeruginosa and S. aureus. nih.gov This highlights the importance of the amino group at the 3-position of the thiophene ring for specific biological effects.

Furthermore, research on thiophene carboxamide analogues extends to other therapeutic areas:

Pain Management: A series of 2-amido-3-carboxamide thiophene derivatives were developed as selective CB₂ receptor agonists, proving effective in animal models of neuropathic, inflammatory, and postsurgical pain. nih.gov

Ophthalmology: In a recent discovery, a novel thiophene carboxamide analogue was identified as a highly potent and selective inhibitor of sphingomyelin synthase 2 (SMS2). nih.gov This compound showed promise for treating dry eye disease by exhibiting anti-inflammatory and anti-apoptotic effects on human corneal epithelial cells. nih.gov

Neurodegenerative Diseases: Thiophene-2-carboximidamides, which are structurally related to carboxamides, have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for treating conditions like human melanoma and chronic neurodegenerative pathologies. nih.gov

The collective research on these analogues indicates a clear trajectory focused on structure-activity relationship (SAR) studies. nih.gov Scientists systematically alter the functional groups on the thiophene and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target, ranging from cancer and infectious diseases to inflammatory conditions. mdpi.comnih.gov

Data Tables

Table 1: Selected Thiophene Carboxamide Analogues and their Investigated Biological Activity

| Compound/Derivative Class | Target/Activity Investigated | Key Findings | Reference(s) |

| ortho-Amino Thiophene Carboxamides | VEGFR-2 and Tubulin Inhibition (Anticancer) | Derivatives 5 and 21 showed potent inhibition of VEGFR-2 and were more cytotoxic than Sorafenib against HepG-2 cells. | researchgate.net |

| 3-Amino thiophene-2-carboxamide derivatives | Antibacterial Activity | Compound 7b (with a methoxy group) showed excellent activity against P. aeruginosa and S. aureus. | nih.gov |

| Thiophene Carboxamide (CA-4 Biomimetics) | Tubulin Polymerization Inhibition (Anticancer) | Compounds 2b and 2e were the most active against the Hep3B cancer cell line, with IC₅₀ values of 5.46 and 12.58 µM, respectively. | nih.gov |

| 2-Amido-3-carboxamide Thiophenes | CB₂ Receptor Agonism (Analgesia) | A representative compound produced effective analgesia in models of neuropathic, inflammatory, and postsurgical pain. | nih.gov |

| Thiophene Carboxamide Analogue 14l | Sphingomyelin Synthase 2 (SMS2) Inhibition | Potent inhibition (IC₅₀ = 28 nmol/L) and showed protective anti-inflammatory effects for potential dry eye disease therapy. | nih.gov |

Structure

2D Structure

属性

IUPAC Name |

N-(3-aminophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGXTGNFZPKBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350195 | |

| Record name | N-(3-aminophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39880-85-8 | |

| Record name | N-(3-aminophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the structural verification of newly synthesized organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of N-(3-aminophenyl)thiophene-2-carboxamide is expected to reveal distinct signals for each unique proton in the molecule. The protons on the thiophene (B33073) ring would typically appear as doublets or doublet of doublets in the aromatic region, with their specific chemical shifts and coupling constants being indicative of their positions on the ring. The protons of the 3-aminophenyl group would also resonate in the aromatic region, with their multiplicity and coupling patterns providing information about the substitution pattern. The protons of the amine (NH₂) and amide (NH) groups would appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift. The carbon atoms of the thiophene and phenyl rings would appear in the aromatic region, and their precise chemical shifts would be influenced by the electronic effects of the substituents.

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiophene H-3 | 7.0 - 7.5 | 125 - 135 |

| Thiophene H-4 | 7.0 - 7.5 | 125 - 135 |

| Thiophene H-5 | 7.5 - 8.0 | 130 - 140 |

| Phenyl H-2 | 7.0 - 7.5 | 115 - 125 |

| Phenyl H-4 | 6.5 - 7.0 | 110 - 120 |

| Phenyl H-5 | 7.0 - 7.5 | 125 - 135 |

| Phenyl H-6 | 6.5 - 7.0 | 110 - 120 |

| Amine NH₂ | 3.5 - 5.0 (broad) | - |

| Amide NH | 8.0 - 9.5 (broad) | - |

| Carbonyl C=O | - | 160 - 170 |

Note: This table is illustrative and not based on reported experimental data for this compound.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.

MS: In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern can also provide structural information. For instance, cleavage of the amide bond could lead to fragment ions corresponding to the thiophene-2-carbonyl cation and the 3-aminophenyl radical cation or aniline-derived fragments.

HRMS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is crucial for confirming the identity of the compound and ruling out other possibilities with the same nominal mass. For instance, a study on the related compound N-(3-aminophenyl)benzamide observed a rearrangement product ion in collision-induced dissociation tandem mass spectrometry experiments.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, amide, and aromatic moieties.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| N-H stretch (amide) | 3100 - 3300 |

| C=O stretch (amide) | 1630 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-S stretch (thiophene) | 600 - 800 |

*Note: This table is illustrative and not based on reported experimental data for

Computational Chemistry and Molecular Modeling

Molecular Docking for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of thiophene-2-carboxamide, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, particularly in cancer and antimicrobial research.

Research has shown that thiophene-carboxamide derivatives can effectively fit into the binding sites of several key proteins. For instance, in studies targeting cancer, these compounds have been docked into the colchicine-binding site of tubulin (PDB ID: 6XER), showing interactions that are comparable to known inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.govresearchgate.net Specific derivatives formed hydrogen bonds with amino acid residues such as S-178 and Q-245, in addition to multiple hydrophobic interactions within the tubulin pocket. nih.gov

In the context of kinase inhibition, a critical area in cancer therapy, thiophene-carboxamide analogs have been evaluated as dual inhibitors of c-Jun N-Terminal Kinase (JNK). Docking simulations revealed that these compounds can occupy both the ATP-binding site and the JIP/substrate docking site of JNK1 (PDB ID: 1UKI). nih.gov Key interactions observed include hydrogen bonding with residues like Gln 37 and Met 111, which helps to stabilize the ligand-protein complex. nih.gov Similarly, as potential VEGFR-2 inhibitors, derivatives have shown stable binding to the enzyme's active site. nih.gov

Furthermore, the anticancer potential of this scaffold has been linked to the inhibition of protein tyrosine phosphatase 1B (PTP1B), where docking studies have successfully identified essential interactions within the enzyme's active site. researchgate.net In antimicrobial research, thiophene derivatives have been docked against targets like S. aureus tyrosyl-tRNA synthetase, with phenylethylamine derivatives showing the highest binding affinity. researchgate.net

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. Studies on various thiophene derivatives have reported favorable binding energies, indicating stable complex formation. For example, interactions with a lung cancer-related protein (PDB ID: 1x2j) and breast cancer proteins (PDB ID: 2W3L) have been computationally modeled to understand their binding nature. nih.govmdpi.com

Table 1: Molecular Docking of Thiophene-2-Carboxamide Derivatives against Various Protein Targets

| Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Binding Energy / Score (kcal/mol) | Therapeutic Area |

|---|---|---|---|---|---|

| Thiophene-Carboxamides | Tubulin (Colchicine site) | 6XER | S-178, Q-245, N-101 | Not specified | Anticancer nih.gov |

| Thiophene-3-Carboxamides | JNK1 (ATP site) | 1UKI | Gln 37, Met 111 | Not specified | Kinase Inhibition nih.gov |

| Thiophene-2-Carboxamides | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | Not specified | Not specified | Anticancer researchgate.net |

| Thiophene-3-Carboxamides | VEGFR-2 | Not specified | Not specified | Not specified | Anticancer (Anti-angiogenesis) nih.gov |

| Thiazole–Thiophene Scaffolds | Breast Cancer Protein | 2W3L | Not specified | -6.3 | Anticancer mdpi.com |

| Thieno[2,3-d]pyrimidine Amides | P. aeruginosa TrmD | Not specified | Not specified | -8.2 to -9.3 | Antimicrobial dmed.org.ua |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are crucial for predicting the activity of novel molecules and for understanding the specific structural features that govern their potency.

For classes of compounds structurally related to this compound, QSAR studies have provided valuable insights. A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors developed a robust five-point pharmacophore model. nih.gov This model, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, yielded a predictive atom-based 3D-QSAR model with an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85. nih.gov The study highlighted that hydrophobic character and hydrogen bond donating groups are critical for enhancing HDAC inhibitory activity, while electron-withdrawing groups have a negative impact. nih.gov

Another QSAR study performed on N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors also generated significant models. sphinxsai.com Using the Genetic Function Approximation (GFA) method, a 2D-QSAR model produced a correlation coefficient (r²) of 0.794. sphinxsai.com A more predictive 3D-QSAR model using Molecular Field Analysis (MFA) demonstrated a high r² of 0.927 and a cross-validated q² of 0.815. sphinxsai.com This analysis identified that descriptors such as the logarithm of the partition coefficient (LogP), molecular weight, number of hydrogen-bond acceptors, and the sum of atomic polarizabilities are vital for biological activity. sphinxsai.com

Furthermore, a QSAR study on a series of 43 thiophene analogs with anti-inflammatory activity revealed the dominant role of electronic properties. nih.gov Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were found to be key in modulating the anti-inflammatory response. nih.gov These QSAR analyses provide a set of guidelines for designing new derivatives with improved potency by optimizing their electronic and hydrophobic properties.

Table 2: Summary of QSAR/3D-QSAR Studies on Related Scaffolds

| Compound Series | Target/Activity | QSAR Method | Statistical Parameters | Key Findings/Important Descriptors |

|---|---|---|---|---|

| Aminophenyl benzamide derivatives | HDAC Inhibition | 3D-QSAR (PHASE) | r² = 0.99, q² = 0.85, F = 631.80 | Hydrophobic character and H-bond donors are crucial for activity. nih.gov |

| N-(2-Aminophenyl)-Benzamide derivatives | HDAC2 Inhibition | 3D-QSAR (MFA) | r² = 0.927, q² = 0.815 | Activity is governed by LogP, molecular weight, H-bond acceptors, and polarizability. sphinxsai.com |

| Thiophene analogs | Anti-inflammatory | QSAR (Hansch type) | Not specified | Electronic properties (ELUMO, dipole moment) play a dominant role in activity. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-protein complex. These simulations are used to assess the stability of the docked poses obtained from molecular docking and to understand the conformational changes that may occur upon ligand binding.

For thiophene-carboxamide derivatives, MD simulations have been employed to validate their interaction with therapeutic targets. In a study of derivatives as biomimetics of CA-4 targeting tubulin, MD simulations were run for 100 nanoseconds. researchgate.net The results confirmed that the ligand-tubulin complexes were stable, showing optimal dynamic trajectories throughout the simulation. researchgate.net This stability asserts a high degree of compactness and validates the binding mode predicted by docking.

Similarly, MD simulations were used to confirm that a novel thiophene-3-carboxamide derivative could stably bind to the active site of VEGFR-2. nih.gov Such simulations are crucial for verifying that the key interactions observed in static docking models are maintained in a dynamic, more physiologically relevant environment. The analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation provides quantitative evidence of the complex's stability. A stable RMSD profile over time suggests that the ligand remains securely bound in the active site.

Table 3: Molecular Dynamics (MD) Simulation Studies on Thiophene-Carboxamide Derivatives

| Derivative Class | Protein Target | Simulation Duration | Key Findings |

|---|---|---|---|

| Thiophene Carboxamide Derivatives | Tubulin | 100 ns | Complexes showed optimal dynamics trajectories, asserting high stability and compactness. researchgate.net |

| Thiophene-3-Carboxamide Derivatives | VEGFR-2 | Not specified | Confirmed that the compound could stably bind to the active site of VEGFR-2. nih.gov |

常见问题

Q. What are the common synthetic routes for preparing N-(3-aminophenyl)thiophene-2-carboxamide and its derivatives?

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted anilines. For example, intermediates like 3-aminothiophene-2-carboxamide can be synthesized by refluxing 2-cyanoacetamide with 2,5-dihydroxy-1,4-dithiane in ethanol using triethylamine as a catalyst, followed by recrystallization . Subsequent functionalization, such as amidation with 3-aminophenyl groups, often employs anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen, with purification via reverse-phase HPLC .

Q. How are thiophene carboxamide derivatives characterized spectroscopically?

Key techniques include:

- IR spectroscopy : Identification of NH (3300–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and thiophene ring vibrations (675–1450 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to confirm substitution patterns. For example, aromatic protons in thiophene rings appear at δ 7.1–7.4 ppm, while amide NH groups resonate as broad singlets near δ 7.8 ppm .

- HRMS : To verify molecular weights with <2 ppm error .

Q. What purification methods are effective for isolating thiophene carboxamides?

Reverse-phase HPLC with methanol-water gradients (30%→100%) is widely used . For crystalline products, slow evaporation in isopropyl alcohol or methanol yields high-purity solids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiophene carboxamide synthesis?

- Catalyst selection : Triethylamine enhances nucleophilic substitution in ethanol reflux conditions .

- Solvent choice : Dry CH₂Cl₂ minimizes side reactions during amidation .

- Temperature control : Refluxing under nitrogen prevents oxidation of sensitive intermediates .

- Workflow integration : Automated HPLC purification (e.g., using Shimadzu systems) reduces manual handling .

Q. How do intramolecular hydrogen bonds influence the solid-state stability of thiophene carboxamides?

X-ray crystallography reveals that intramolecular C–H⋯O and N–H⋯O interactions lock molecular conformations, reducing flexibility. For example, in N-(2-methoxyphenyl) derivatives, pseudo-six-membered rings formed by C8–H8⋯O1 and N1–H1⋯O1 bonds stabilize the structure . Intermolecular N–H⋯O bonds further enhance packing efficiency .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Cross-validation : Compare IR, NMR, and HRMS data with computational models (e.g., DFT calculations).

- Crystallographic analysis : Single-crystal X-ray diffraction provides unambiguous confirmation of bond geometries. For instance, Acta Crystallographica studies resolve ambiguities in tautomeric forms .

- Isotopic labeling : Use ¹⁵N-labeled amines to track amide group assignments in complex spectra .

Q. How can enantioselective synthesis be achieved for chiral thiophene carboxamide derivatives?

Cp*Co(III)/MPAA catalytic systems enable enantioselective amidation under mild conditions. For example, chiral N-(diethylcarbamothioyl) derivatives are synthesized with 85% yield and 74:26 enantiomeric ratio, validated by HPLC with chiral columns .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Thiophene Carboxamide Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | Succinic anhydride, dry CH₂Cl₂, N₂, reflux | 47–67% | |

| Cyclization | Triethylamine, ethanol, 8 h reflux | 75% | |

| Enantioselective | Cp*Co(III)/MPAA, RT, 24 h | 85% |

Q. Table 2: Critical Spectroscopic Benchmarks

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Amide NH | 3400–3420 | 7.80 (bs, 2H) | 165–170 (C=O) |

| Thiophene C=C | 1450, 675 | 7.1–7.4 (m, 2H) | 125–135 (C-S) |

| Aromatic Methoxy | 3020 | 3.80 (s, 3H) | 55–60 (OCH₃) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。